N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 896283-29-7
VCID: VC5176984
InChI: InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24)
SMILES: CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Molecular Formula: C19H23N3O4S2
Molecular Weight: 421.53

N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

CAS No.: 896283-29-7

Cat. No.: VC5176984

Molecular Formula: C19H23N3O4S2

Molecular Weight: 421.53

* For research use only. Not for human or veterinary use.

N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide - 896283-29-7

Specification

CAS No. 896283-29-7
Molecular Formula C19H23N3O4S2
Molecular Weight 421.53
IUPAC Name N'-(2,4-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Standard InChI InChI=1S/C19H23N3O4S2/c1-13-7-8-16(14(2)11-13)21-19(24)18(23)20-12-15-5-3-9-22(15)28(25,26)17-6-4-10-27-17/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3,(H,20,23)(H,21,24)
Standard InChI Key BAROSIBFBXNUGD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C

Introduction

N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure combines a dimethylphenyl group with a thiophene sulfonamide moiety, which may contribute to its biological activity. The compound has a molecular formula and a molecular weight of approximately 394.5 g/mol.

Synthesis Overview

The synthesis of N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with key biological molecules such as enzymes or receptors. The mechanism of action for N'-(2,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with these biological targets.

Potential Applications

The compound has potential applications in several scientific domains, particularly in medicinal chemistry and pharmacology, due to its unique structure and potential biological activity.

N-(2,4-Dimethylphenyl)-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide

  • Molecular Formula: C18H22N2O3S2

  • Molecular Weight: 378.5 g/mol

  • Structure: Features a piperidine ring instead of a pyrrolidine ring, with a carboxamide group attached .

Other Thiophene Derivatives

Thiophene derivatives, such as those listed in Matrix Scientific's catalog, exhibit a range of molecular weights and structures, highlighting the diversity of thiophene-based compounds in chemical research .

Spectroscopic Analysis Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirm structure and purity
Mass SpectrometryConfirm structure and purity
Infrared SpectroscopyCharacterize functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator